molecular formula C17H24N2O3S B3016911 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one CAS No. 2094435-84-2

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one

Cat. No. B3016911
CAS RN: 2094435-84-2
M. Wt: 336.45
InChI Key: JMEYIAJTHVOXBR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one, also known as AZD 3241, is a small molecule inhibitor that has been developed for the treatment of rheumatoid arthritis. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 is a selective inhibitor of BTK, which is a key component of the B cell receptor signaling pathway. BTK plays a critical role in the activation of B cells and the production of autoantibodies that contribute to the development of rheumatoid arthritis. By inhibiting BTK, 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 can reduce the activation of B cells and the production of autoantibodies, thereby reducing inflammation and joint damage in rheumatoid arthritis.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been shown to reduce the production of autoantibodies and the activation of B cells. In addition, 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 has been shown to have a good safety profile and is well-tolerated in animal studies and clinical trials.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 has several advantages for lab experiments, including its selectivity for BTK and its ability to reduce inflammation and joint damage in animal models of rheumatoid arthritis. However, there are also some limitations to using 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the research and development of 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241. One potential direction is to investigate the use of 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 in combination with other drugs for the treatment of rheumatoid arthritis. Another potential direction is to explore the use of 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 in other autoimmune diseases, such as lupus and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 and to identify potential biomarkers that can be used to predict response to treatment.

Synthesis Methods

The synthesis of 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 involves several steps, including the reaction of piperidine with 4-methylbenzenesulfonyl chloride to form 1-(4-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with 3,3-dimethylacryloyl chloride in the presence of a base to form 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 has been extensively studied for its potential use in the treatment of rheumatoid arthritis. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the activation of B cells and the production of autoantibodies that contribute to the development of rheumatoid arthritis. Preclinical studies have demonstrated that 3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one 3241 can reduce inflammation and joint damage in animal models of rheumatoid arthritis.

properties

IUPAC Name

3,3-dimethyl-4-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-4-6-14(7-5-12)23(21,22)19-10-8-13(9-11-19)15-17(2,3)16(20)18-15/h4-7,13,15H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEYIAJTHVOXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3C(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one

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